molecular formula C19H18N2O5 B11566804 2-{3-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol

2-{3-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol

Cat. No.: B11566804
M. Wt: 354.4 g/mol
InChI Key: LHRJHMDQIQUMPG-CMDGGOBGSA-N
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Description

2-{3-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is a complex organic compound that features a phenol group, an oxadiazole ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with a trimethoxyphenyl derivative, often through a Heck reaction or similar coupling reaction.

    Phenol Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring or the ethenyl linkage, potentially leading to ring-opened or hydrogenated products.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydrogenated derivatives or ring-opened products.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-{3-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: Its interactions with various enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-{3-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to proteins such as tubulin, disrupting microtubule formation and leading to cell cycle arrest.

    Pathways Involved: It may activate apoptotic pathways, leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: A well-known tubulin-binding agent with a similar trimethoxyphenyl group.

    Phenol Derivatives: Compounds with similar phenol groups that exhibit antioxidant properties.

Uniqueness

2-{3-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is unique due to its combination of an oxadiazole ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

2-[3-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenol

InChI

InChI=1S/C19H18N2O5/c1-23-15-10-12(11-16(24-2)18(15)25-3)8-9-17-20-19(26-21-17)13-6-4-5-7-14(13)22/h4-11,22H,1-3H3/b9-8+

InChI Key

LHRJHMDQIQUMPG-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NOC(=N2)C3=CC=CC=C3O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NOC(=N2)C3=CC=CC=C3O

Origin of Product

United States

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